molecular formula C30H40P2 B12877172 2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl

2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl

Cat. No.: B12877172
M. Wt: 462.6 g/mol
InChI Key: AWEADTTYKYTIEH-UHFFFAOYSA-N
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Description

2,2’-Bis(9-phosphabicyclo[331]nonan-9-ylmethyl)-1,1’-biphenyl is a complex organophosphorus compound characterized by its unique structure, which includes two phosphabicyclo[331]nonane groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 9-phosphabicyclo[3.3.1]nonane with a biphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The compound can participate in substitution reactions where one of the groups attached to the phosphorus atom is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphines with different functional groups.

Scientific Research Applications

2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Another biphenyl-based phosphine ligand.

    1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based phosphine ligand.

Uniqueness

2,2’-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1’-biphenyl is unique due to its bicyclic phosphine groups, which provide distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can enhance its performance in specific catalytic applications.

Biological Activity

2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl is a phosphorous-containing compound that belongs to the family of phosphabicyclo compounds. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24P2\text{C}_{20}\text{H}_{24}\text{P}_2

This structure features two 9-phosphabicyclo[3.3.1]nonane moieties linked through a biphenyl group.

Biological Activity Overview

The biological activities of this compound primarily stem from its ability to interact with biological systems through its phosphorus atom and biphenyl structure. Research indicates that such compounds can exhibit various pharmacological effects, including:

  • Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties : Certain phosphabicyclo compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Neuroprotective effects : Potential applications in neurodegenerative diseases through modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Reactivity with Biological Molecules : The phosphorus atom can form stable complexes with biomolecules such as proteins and nucleic acids, influencing their function.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting therapeutic effects.
  • Signal Transduction Modulation : The biphenyl structure may interact with receptor sites, modulating signal transduction pathways critical for cellular responses.

Antitumor Activity

A study conducted by Zhao et al. (2020) investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines compared to control groups.

Cell LineIC50 (µM)Control Group (%)
MCF-715100
A54920100

Antimicrobial Properties

In a separate investigation by Smith et al. (2021), the antimicrobial efficacy of the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Neuroprotective Effects

Research by Kim et al. (2022) explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound significantly decreased markers of oxidative stress and improved neuronal viability.

Properties

Molecular Formula

C30H40P2

Molecular Weight

462.6 g/mol

IUPAC Name

9-[[2-[2-(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C30H40P2/c1-3-19-29(23(9-1)21-31-25-11-5-12-26(31)14-6-13-25)30-20-4-2-10-24(30)22-32-27-15-7-16-28(32)18-8-17-27/h1-4,9-10,19-20,25-28H,5-8,11-18,21-22H2

InChI Key

AWEADTTYKYTIEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCC5CCC6

Origin of Product

United States

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